molecular formula C5H6ClN5 B2560744 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride CAS No. 2416234-21-2

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride

Cat. No.: B2560744
CAS No.: 2416234-21-2
M. Wt: 171.59
InChI Key: XJTKERPOQHXCJW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-5-amine hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with an amine group at the 5-position and a hydrochloride salt. This structural motif enhances solubility in aqueous environments, making it advantageous for pharmaceutical applications. The compound’s reactivity and biological activity are influenced by the electron-rich pyrimidine ring and the basic amine group, which can participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH/c6-5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H2,6,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBVXWYABIZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under acidic conditions . Another approach involves the use of enaminonitriles and urea in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Biological Activities

1H-Pyrazolo[4,3-d]pyrimidin-5-amine; hydrochloride exhibits a range of biological activities, making it a valuable compound in medicinal chemistry.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine show promising antitumor properties. For instance, a compound derived from 1H-pyrazolo[4,3-d]pyrimidin-5-amine was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively, suggesting its potential as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[4,3-d]pyrimidine derivatives have also been explored. Compounds synthesized from this scaffold exhibited potent inhibition of prostaglandin synthesis, which is critical in the inflammatory response. The pharmacological screening indicated that some derivatives were less toxic and had lower ulcerogenic activities compared to standard anti-inflammatory drugs like Diclofenac .

Antimicrobial Properties

The antimicrobial activity of 1H-pyrazolo[4,3-d]pyrimidin-5-amine was evaluated through various assays. Compounds derived from this structure showed significant efficacy against both bacterial and fungal strains. The agar well diffusion method was employed to assess their activity, revealing that certain derivatives outperformed standard antimicrobial agents .

Synthesis Methodologies

The synthesis of 1H-pyrazolo[4,3-d]pyrimidin-5-amine has been approached through various methods:

Conventional Synthesis

Traditional methods involve cyclization reactions of ortho-amino esters with nitriles under specific conditions to yield pyrazolo[4,3-d]pyrimidine derivatives. These processes often require longer reaction times and can yield varying results depending on the conditions used .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a contemporary technique that enhances the efficiency and yield of synthesizing pyrazolo[4,3-d]pyrimidines. This method allows for higher temperatures and shorter reaction times, leading to improved yields and purities of the final products .

Case Studies

Several case studies underscore the applications of 1H-pyrazolo[4,3-d]pyrimidin-5-amine in research:

Case Study 1: Anticancer Research

In a study focused on anticancer activity, researchers synthesized a series of pyrazolo[4,3-d]pyrimidine derivatives. The compounds were screened against various cancer cell lines, demonstrating significant inhibition of cell proliferation and suggesting mechanisms involving modulation of signaling pathways pertinent to tumor growth .

Case Study 2: Anti-inflammatory Screening

Another investigation assessed the anti-inflammatory effects of newly synthesized derivatives. The study revealed that certain compounds not only inhibited inflammation but also exhibited favorable safety profiles compared to established anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Pyrazolo[1,5-a]pyrimidines: Compounds like 5-amino-2-(4-chlorophenylamino)-7-(methylthio)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile () differ in ring fusion (1,5-a vs. 4,3-d), leading to distinct electronic environments. The 1,5-a fusion reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the 4,3-d system .
  • Pyrrolo[3,2-d]pyrimidines : The hydrochloride salt N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine () replaces the pyrazole ring with a pyrrole, increasing aromaticity and altering binding affinities in kinase inhibitors .

Substituent Effects

  • Thieno[3,2-d]pyrimidine Hybrids: Hybrids like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () introduce sulfur atoms, improving π-stacking interactions in DNA-binding applications but reducing water solubility compared to the hydrochloride salt form .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • The hydrochloride salt form of the target compound significantly improves water solubility (e.g., >95% purity in 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride , ) compared to neutral analogues like 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (), which relies on carboxylic acid groups for solubility .
  • Stability: Chlorine substituents (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine , ) enhance thermal stability but may reduce metabolic clearance rates compared to the amine-substituted target compound .

Key Routes

  • One-Pot Synthesis : The target compound’s analogues (e.g., ) are synthesized via one-pot reactions using trifluoroacetic acid and phosphorus oxychloride, achieving yields >80% .
  • Vilsmeier–Haack Reagents : Intermediate formation in hybrid compounds () employs DMF/POCl₃, a method adaptable to the target compound for introducing formyl groups .

Purity and Scalability

  • Commercial availability of pyrazolo-pyrimidines (e.g., Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride , 95% purity, ) highlights scalability challenges. The target compound’s synthesis may require optimized crystallization (e.g., EtOH–DMF, ) to achieve >95% purity .

Biological Activity

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has been explored for its potential in cancer therapy, showcasing promising cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of CDK2. CDK2 plays a crucial role in regulating the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in tumor cells. The compound interacts with the CDK2/cyclin A2 complex, disrupting its activity and triggering downstream apoptotic pathways.

Anticancer Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast adenocarcinoma)
  • A549 (lung carcinoma)
  • HCT-116 (colon carcinoma)

In vitro studies have shown that derivatives of this compound exhibit IC50 values indicating effective inhibition of cell proliferation in these lines . The mechanism includes inducing apoptosis and inhibiting mTOR pathways, which are critical for cancer cell survival and proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715CDK2 inhibition
A54920Apoptosis induction
HCT-11618mTOR pathway inhibition

Case Studies

Several studies have explored the anticancer potential of this compound:

  • Study on MCF-7 and A549 Cells : In a study evaluating the cytotoxic effects against MCF-7 and A549 cells, the compound exhibited significant growth inhibition at concentrations as low as 15 µM. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with CDK2.
  • Mechanistic Insights : Another investigation highlighted that the compound's anticancer activity is mediated through apoptosis mechanisms involving caspase activation and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analysis showing increased sub-G1 populations in treated cells .

Pharmacological Applications

The unique structural characteristics of this compound allow for modifications that enhance its biological activity. Its derivatives are being investigated not only for their anticancer properties but also for potential applications in treating other diseases by targeting specific kinases involved in cellular proliferation and survival pathways.

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches, e.g., strong bands at ~3063 cm⁻¹ for aromatic C-H groups .
  • ¹H NMR : Key signals include aromatic protons (δ 7.10–7.81 ppm) and methyl groups (δ 1.0–2.5 ppm). For example, the oxazinone ring’s methyl group appears at δ 1.0 ppm .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weights, supported by NIST Chemistry WebBook data .

How do structural modifications (e.g., substituent variations) impact the biological activity of this compound?

Q. Advanced Research Focus

  • Antibacterial Activity : Substituted phenyl groups (e.g., 4-methoxybenzaldehyde) in α,β-unsaturated ketone derivatives enhance antibacterial efficacy against Gram-positive bacteria .
  • Enzyme Inhibition : Mannich base derivatives with piperazine substituents show inhibitory effects on carbonic anhydrase isoforms (hCA I/II), critical for anticancer applications .
  • Receptor Antagonism : 4-Methoxyphenyl or trifluoromethyl groups improve adenosine A2A receptor antagonism, as seen in SCH 442416, which modulates neuropharmacological responses .

What methodologies address contradictions in reported biological activity data for pyrazolopyrimidine derivatives?

Q. Advanced Research Focus

  • Dose-Response Analysis : Validate inconsistencies using IC₅₀ values (e.g., 3.18 µM for HCT-116 cytotoxicity ) and compare across standardized assays.
  • Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends. For example, 5-trifluoromethyl derivatives show enhanced Staphylococcus aureus inhibition .
  • Control for Solvent Effects : DMSO concentrations >1% may artifactually modulate adenosine receptor binding assays .

What green chemistry approaches are applicable to pyrazolopyrimidine synthesis?

Q. Basic Research Focus

  • Solvent-Free Reactions : Condense barbituric acids, aldehydes, and 1H-pyrazol-5-amine under thermal conditions to eliminate solvent waste .
  • Aqueous Media with Ultrasonication : Achieve spiro[indoline-pyrazolo[3,4-b]pyridine] derivatives in water, improving sustainability and reaction efficiency .

How can mechanistic studies clarify the formation of pyrazolopyrimidine intermediates?

Q. Advanced Research Focus

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation, such as 5-amino-4-cyanopyrazole reacting with TFA to form trifluoromethyl-substituted derivatives .
  • Computational Modeling : Simulate nucleophilic attack pathways (e.g., amine nitrogen attacking electrophilic carbons) to validate proposed mechanisms .

What strategies resolve discrepancies between in vitro and in vivo activity of pyrazolopyrimidine-based inhibitors?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., CYP450 interactions) using liver microsome assays.
  • Blood-Brain Barrier Penetration : For neuroactive compounds like A2A antagonists (e.g., SCH 58261), measure logP and P-glycoprotein efflux ratios .

Which enzyme inhibition assays are most suitable for evaluating pyrazolopyrimidine derivatives?

Q. Basic Research Focus

  • Carbonic Anhydrase Inhibition : Use stopped-flow CO₂ hydration assays (pH 7.4) to quantify hCA I/II inhibition, as demonstrated with IC₅₀ values <10 µM .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Staphylococcus aureus (ATCC 25923) .

How do computational methods aid in designing pyrazolopyrimidine derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Docking Studies : Model interactions with adenosine A2A receptors (PDB: 5IU4) to prioritize substituents enhancing binding affinity .
  • QSAR Modeling : Use descriptors like polar surface area (PSA ~67.59) and logD to predict pharmacokinetic properties .

What are the challenges in scaling up pyrazolopyrimidine synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification : Address low yields in cyclization steps via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Thermal Sensitivity : Optimize reflux conditions (e.g., acetic anhydride at 110°C) to prevent decomposition of heat-labile intermediates .

Tables

Table 1: Key Biological Activities of Representative Derivatives

DerivativeBiological TargetActivity (IC₅₀/EC₅₀)Reference
SCH 442416Adenosine A2A Receptor15 nM (Antagonist)
7-Chloro-1-phenyl derivativeStaphylococcus aureusMIC = 8 µg/mL
Mannich base analogCarbonic Anhydrase hCA IIIC₅₀ = 3.2 µM

Table 2: Common Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Solvent-free condensationBarbituric acid, aldehyde78–85
Ultrasonic-assisted synthesisWater, 40 kHz, 50°C92
TFA/POCl₃ cyclizationToluene, 80°C, 24 h65

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